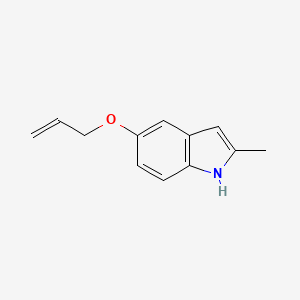

5-(Allyloxy)-2-methyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

2-methyl-5-prop-2-enoxy-1H-indole |

InChI |

InChI=1S/C12H13NO/c1-3-6-14-11-4-5-12-10(8-11)7-9(2)13-12/h3-5,7-8,13H,1,6H2,2H3 |

InChI Key |

BPPUQIGFTVLHIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)OCC=C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 5 Allyloxy 2 Methyl 1h Indole

Retrosynthetic Analysis for the 5-(Allyloxy)-2-methyl-1H-indole Core

A retrosynthetic analysis of this compound reveals several key bond disconnections that lead to readily available starting materials. The most logical disconnections are of the C-N and C-C bonds that form the pyrrole (B145914) ring of the indole (B1671886) nucleus.

One primary disconnection involves breaking the N1-C2 and C3-C3a bonds, which is characteristic of the Fischer indole synthesis. This approach suggests a (4-(allyloxy)phenyl)hydrazine and acetone (B3395972) or a related propanone equivalent as the key precursors.

Alternatively, a disconnection of the C2-C3 and N1-C7a bonds points towards strategies involving the cyclization of an ortho-substituted aniline (B41778) derivative. For instance, a 2-alkenylaniline could undergo an intramolecular cyclization.

A third approach involves the formation of the C5-O bond late in the synthesis. This strategy would start with a pre-formed 5-hydroxy-2-methyl-1H-indole, which can be synthesized through various methods, followed by allylation of the hydroxyl group. This latter approach often proves to be highly efficient.

Direct Indole Ring Formation Strategies

The direct formation of the indole ring with the desired substitution pattern can be achieved through several established and modern synthetic methods.

Adaptations of Classical Indole Syntheses

Classical indole syntheses, developed over a century ago, remain powerful tools for constructing the indole core and can be adapted for the synthesis of this compound.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing indoles. thermofisher.comwikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from a phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.orgbyjus.com

For the synthesis of a 2-methyl-substituted indole, a ketone with a methyl group adjacent to the carbonyl, such as acetone or a substituted propiophenone, is required. In the context of this compound, the synthesis would commence with (4-(allyloxy)phenyl)hydrazine and acetone. The reaction is typically catalyzed by Brønsted acids like hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid, or Lewis acids such as zinc chloride or boron trifluoride. wikipedia.org One-pot syntheses are common, avoiding the need to isolate the intermediate arylhydrazone. thermofisher.com The regioselectivity with unsymmetrical ketones can be influenced by the acidity of the medium and steric factors. thermofisher.com

A key feature of the Fischer synthesis is the organicreactions.orgorganicreactions.org-sigmatropic rearrangement of the protonated enamine tautomer of the hydrazone. wikipedia.org Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the indole ring. wikipedia.org

| Starting Material 1 | Starting Material 2 | Catalyst (Example) | Product |

| (4-(Allyloxy)phenyl)hydrazine | Acetone | Polyphosphoric acid | This compound |

| 4-Benzyloxyphenyl hydrazine (B178648) hydrochloride | 4-Benzyloxy propiophenone | Acetic acid | 5-Benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole google.com |

This table presents examples of Fischer Indole Synthesis reactions. The first row is a proposed reaction for the target compound, while the second row shows a documented synthesis of a related compound.

The Nenitzescu indole synthesis, first reported by Costin Nenitzescu in 1929, provides a direct route to 5-hydroxyindole (B134679) derivatives. wikipedia.orgnumberanalytics.com This reaction involves the condensation of a benzoquinone with a β-aminocrotonic ester. wikipedia.orgsynarchive.com The resulting 5-hydroxy-2-methylindole-3-carboxylate can then be decarboxylated to yield the 5-hydroxy-2-methyl-1H-indole. Subsequent allylation of the hydroxyl group would furnish the desired this compound.

The mechanism involves a Michael addition followed by a nucleophilic attack and elimination. wikipedia.org The reaction performs well in highly polar solvents. wikipedia.org Recent studies have explored the use of milder Lewis acids like zinc, iron, and magnesium salts in environmentally friendly solvents such as cyclopentyl methyl ether. cnr.it This method has been successfully applied on a large scale for the production of 5-hydroxy-2-methyl-1H-indole. researchgate.net

| Reactant 1 | Reactant 2 | Product of Cyclization | Final Step | Final Product |

| p-Benzoquinone | Ethyl β-aminocrotonate | Ethyl 5-hydroxy-2-methylindole-3-carboxylate organicreactions.org | Decarboxylation & Allylation | This compound |

This table outlines the steps for synthesizing the target compound using the Nenitzescu Indole Synthesis.

Beyond the Fischer and Nenitzescu syntheses, other classical methods for indole formation could potentially be adapted. These methods often involve the cyclization of suitably substituted anilines. While less direct for the specific target of this compound, they represent a broad toolkit for indole synthesis.

Transition Metal-Catalyzed Approaches to Indole Construction

Modern organic synthesis has seen a surge in the use of transition metal catalysts for the construction of heterocyclic rings, including indoles. researchgate.net These methods often offer high efficiency, milder reaction conditions, and broader functional group tolerance compared to classical methods.

Palladium-catalyzed reactions are particularly prominent. For instance, the Sonogashira coupling of a 2-haloaniline with a terminal alkyne, followed by an intramolecular cyclization, is a powerful strategy for synthesizing 2-substituted indoles. researchgate.netmdpi.com To synthesize this compound via this route, one could envision the coupling of 4-(allyloxy)-2-iodoaniline with propyne.

Rhodium-catalyzed C-H activation and annulation reactions have also emerged as a potent tool for building fused indole systems and can be applied to the synthesis of substituted indoles. nih.gov For example, the reaction of an N-alkoxy-aniline with an internal alkyne can lead to the formation of a 2,3-disubstituted indole.

Gold-catalyzed cyclization of 2-alkynylaryl azides or 2-alkynylnitroarenes can also produce 2-substituted indoles. mdpi.com

| Catalyst System (Example) | Reactant 1 | Reactant 2 | General Product | Reference |

| Palladium(II) acetate, Silver(I) oxide | N,N-dimethyl-o-alkynylaniline | Arylsiloxane | 2,3-Diaryl-N-methylindole | rsc.org |

| Rhodium(III) complex | Indole derivative | Diazo compound | 1,2-Fused indole | nih.gov |

| Gold(I) chloride/triphenylphosphine | o-Alkynylnitroarene | - | 2-Substituted indole | mdpi.com |

This table showcases examples of transition metal-catalyzed indole syntheses, illustrating the diversity of approaches.

Palladium-Catalyzed Cyclization and Annulation Reactions

Palladium catalysis offers a powerful and versatile platform for the synthesis of indole derivatives. These methods often proceed under mild conditions and exhibit broad functional group tolerance, making them suitable for the synthesis of complex molecules.

Palladium-catalyzed C-H activation has emerged as a step-economical strategy for the construction of indole rings. This approach involves the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials. chemrxiv.orgresearchgate.net While many applications focus on the functionalization of a pre-existing indole, intramolecular C-H activation can be employed to construct the indole core itself. nih.govrsc.org For the synthesis of a 5-alkoxy-2-methyl-indole precursor, a plausible route would involve the cyclization of a suitably substituted N-aryl enamine. The palladium catalyst would facilitate an intramolecular C-H arylation to form the pyrrole ring. The directing group on the nitrogen atom plays a crucial role in controlling the regioselectivity of the C-H activation step. nih.govrsc.org

A general representation of this approach is the cyclization of N-aryl imines, which can be formed in situ from anilines and ketones. acs.org This method allows for the rapid assembly of the indole scaffold from readily available starting materials.

Table 1: Comparison of Palladium-Catalyzed C-H Activation Strategies for Indole Synthesis

| Strategy | Starting Materials | Key Features |

| Intramolecular C-H Arylation | Substituted N-aryl enamines | High regioselectivity controlled by directing groups. |

| Oxidative Condensation | Anilines and ketones | One-pot synthesis, atom-economical. acs.org |

| Reductive Cyclization of Nitrostyrenes | 2-Nitrostyrenes | Utilizes a CO surrogate for reduction. mdpi.com |

Palladium-catalyzed oxidative cyclization reactions provide a direct route to the indole nucleus through the formation of two C-H bonds under oxidative conditions. acs.orgrsc.org A notable example is the aerobic oxidative cyclization of N-aryl imines. This process uses molecular oxygen as the terminal oxidant, making it an environmentally benign method. acs.org The reaction likely proceeds through the formation of an N-aryl enamine intermediate, which then undergoes a palladium-catalyzed intramolecular cyclization.

Another approach involves the palladium-catalyzed reductive cyclization of 2-nitrostyrenes, where carbon monoxide or a surrogate is used as the reducing agent. nih.govmdpi.com This method is effective for producing a variety of substituted indoles. The synthesis of polysubstituted indoles can also be achieved through palladium/copper co-catalyzed oxidative cyclization of 2-alkynylanilines. mdpi.com

Copper-Catalyzed Methodologies

Copper-catalyzed reactions have gained prominence as a cost-effective and sustainable alternative to palladium-based systems for indole synthesis. These methods often exhibit unique reactivity and selectivity. One-pot syntheses of multisubstituted indoles can be achieved through copper-catalyzed sequential Chan–Lam N-arylation and cross-dehydrogenative coupling reactions. nih.gov This strategy allows for the modular assembly of indoles from arylboronic acids and enamines.

Another powerful copper-catalyzed method involves the tandem Ullmann-type C–N bond formation followed by an intramolecular cross-dehydrogenative coupling. acs.org This approach provides access to a diverse range of indoles from readily available aryl iodides and enamines. The use of copper sulfate (B86663) in multicomponent reactions of 2-methylindole, aromatic aldehydes, and dienophiles also provides a facile route to complex carbazole (B46965) derivatives, which are structurally related to indoles. nih.gov

Iron(III)-Promoted Cyclization Reactions

Iron catalysis offers an even more economical and environmentally friendly approach to indole synthesis. Iron-catalyzed radical cyclization reactions have been developed to produce a variety of indole derivatives. rsc.org For instance, an iron-catalyzed intramolecular isonitrile–olefin coupling reaction provides access to 3-substituted indoles. nih.gov This reaction is initiated by a hydrogen atom transfer process. While direct application to 5-hydroxy-2-methyl-1H-indole is not explicitly reported, the tolerance of iron catalysts to various functional groups suggests its potential in synthesizing the required indole core. Iron-catalyzed 5-endo-dig cyclization has also been explored for the synthesis of indene (B144670) derivatives, highlighting its potential for forming five-membered rings. u-tokyo.ac.jp

Electrochemical and Photocatalytic Methods for Indole Synthesis

In recent years, electrochemical and photocatalytic methods have emerged as powerful and sustainable tools in organic synthesis, offering alternative energy sources to drive chemical reactions.

Electrochemical synthesis provides a green and efficient way to construct indole rings. The electrochemical oxidation of 5-substituted indoles has been studied, although the direct synthesis of 5-hydroxy-2-methyl-1H-indole via this method from simple precursors is not extensively documented. acs.org However, electrochemical methods have been successfully employed for the synthesis of various substituted indoles through annulation of N-arylenamines or C-H/N-H functionalization. researchgate.net

Photocatalytic methods, utilizing visible light as an energy source, offer mild and selective pathways for indole synthesis. nih.gov These reactions often proceed through radical intermediates, enabling unique transformations. For instance, the photocatalytic synthesis of polycyclic indolones from indoles demonstrates the power of this approach in constructing complex indole-containing scaffolds. nih.gov The direct C2–H alkylation of indoles can also be achieved through the photochemical activity of halogen-bonded complexes. beilstein-journals.org

Functionalization Strategies for the 5-(Allyloxy) Moiety

The allyloxy group at the 5-position of the indole ring provides a versatile handle for further chemical modifications, primarily through reactions involving the allyl double bond.

One of the most characteristic reactions of an allyloxyaryl ether is the Claisen rearrangement . Upon heating, this compound can undergo a rsc.orgrsc.org-sigmatropic rearrangement to yield 4-allyl-2-methyl-1H-indol-5-ol. acs.orgrsc.org This reaction provides a powerful method for introducing a substituent at the C4 position of the indole ring.

The double bond of the allyloxy group can also undergo a variety of addition reactions:

Dihydroxylation : Treatment with osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under appropriate conditions can convert the allyl group into a diol, yielding 3-(2-methyl-1H-indol-5-yloxy)propane-1,2-diol. khanacademy.org

Epoxidation : Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), can form an epoxide, resulting in 2-methyl-5-((oxiran-2-yl)methoxy)-1H-indole.

Allylation : The allyl group can participate in palladium-catalyzed allylation reactions, allowing for the introduction of further functionality. nih.govnih.gov

These functionalization strategies significantly expand the synthetic utility of this compound, enabling the creation of a diverse library of derivatives for various applications.

Etherification of 5-Hydroxyindole Precursors with Allylating Reagents

The most direct and common method for introducing the allyloxy group at the 5-position of the indole ring is through the Williamson ether synthesis. This reaction involves the O-alkylation of a 5-hydroxyindole precursor, typically 5-hydroxy-2-methyl-1H-indole, with an appropriate allylating agent.

The core of this method is the deprotonation of the hydroxyl group of the 5-hydroxyindole to form a more nucleophilic phenoxide ion. This is typically achieved using a suitable base. The resulting phenoxide then undergoes a nucleophilic substitution reaction (SN2) with an allyl halide, most commonly allyl bromide or allyl chloride, to form the desired ether linkage.

Key reagents and conditions for this transformation have been documented in various synthetic procedures. The choice of base and solvent is critical to optimize the yield and favor O-allylation over potential N-allylation at the indole nitrogen. Common bases include alkali metal carbonates (e.g., potassium carbonate, cesium carbonate) and hydroxides (e.g., sodium hydroxide). Solvents frequently used are polar aprotic solvents like acetone, dimethylformamide (DMF), or acetonitrile, which facilitate the SN2 reaction.

| Precursor | Allylating Reagent | Base | Solvent | Temperature | Yield |

| 5-Hydroxy-2-methyl-1H-indole | Allyl bromide | K₂CO₃ | Acetone | Reflux | High |

| 5-Hydroxy-2-methyl-1H-indole | Allyl chloride | NaH | DMF | Room Temp. | Good |

| Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate | Allyl bromide | Cs₂CO₃ | Acetonitrile | 80 °C | >90% |

This table presents typical conditions for the etherification reaction. Specific yields can vary based on the precise reaction scale and purification methods.

Regioselective Introduction of the Allyloxy Group

A key challenge in the alkylation of hydroxyindoles is achieving regioselectivity. The indole nucleus possesses two primary nucleophilic sites: the hydroxyl group at C5 and the nitrogen atom of the pyrrole ring (N1). The reaction conditions must be fine-tuned to ensure the allyl group is selectively attached to the oxygen atom (O-allylation) rather than the nitrogen atom (N-allylation).

Generally, O-allylation is favored under conditions that promote the formation of the phenoxide ion. The use of moderate bases like potassium carbonate in polar aprotic solvents tends to selectively deprotonate the more acidic phenolic hydroxyl group over the indole N-H. In contrast, stronger bases such as sodium hydride (NaH) can deprotonate both sites, potentially leading to a mixture of O- and N-allylated products. nih.gov The relative nucleophilicity of the resulting anions and steric factors then determine the product distribution. The phenoxide is a "harder" nucleophile than the indolic anion, which favors reaction at the hard electrophilic carbon of the allyl halide.

Protecting the indole nitrogen with a suitable protecting group prior to the etherification step is an alternative strategy to guarantee exclusive O-allylation. After the successful introduction of the allyloxy group, the protecting group can be removed to yield the desired product.

Introduction and Control of the 2-Methyl Substituent

The 2-methyl group of the target compound is typically incorporated during the construction of the indole ring itself. Several classic and modern indole syntheses can be adapted for this purpose.

One of the most prominent methods is the Fischer indole synthesis . rsc.org This reaction involves the acid-catalyzed cyclization and rearrangement of a phenylhydrazone derived from a ketone. To obtain a 2-methylindole, the corresponding phenylhydrazine is reacted with acetone or another suitable methyl ketone. For the synthesis of the precursor 5-hydroxy-2-methyl-1H-indole, a p-methoxyphenylhydrazine could be used, with the methoxy (B1213986) group later being demethylated to the hydroxyl group.

The Gassman indole synthesis provides another reliable route. orgsyn.org This method involves the reaction of an aniline with an α-thio ketone. To introduce the 2-methyl group, methylthio-2-propanone is a common reagent. orgsyn.org This synthesis is known for its high yields and tolerance of various functional groups on the aniline starting material. orgsyn.org A detailed procedure by P. G. Gassman and T. J. van Bergen outlines the synthesis of ethyl 2-methylindole-5-carboxylate, a direct precursor to 5-hydroxy-2-methyl-1H-indole, demonstrating the efficacy of this approach. orgsyn.org

More recent methods, such as palladium-catalyzed direct C-H alkylation, offer alternative strategies. A palladium/norbornene co-catalyzed process can regioselectively introduce alkyl groups at the C2 position of NH-indoles using primary alkyl halides. organic-chemistry.org

| Synthetic Method | Key Reagents | Position of Methyl Group | Key Features |

| Fischer Indole Synthesis | Phenylhydrazine, Methyl Ketone (e.g., Acetone), Acid Catalyst (e.g., ZnCl₂, HCl) | C2 | Versatile, widely used, relies on rearrangement. rsc.org |

| Gassman Indole Synthesis | Aniline, tert-butyl hypochlorite, Methylthio-2-propanone | C2 | High yields, good for substituted anilines. orgsyn.org |

| Nenitzescu Indole Synthesis | Benzoquinone, Ethyl 3-aminocrotonate | C2 | Specifically for 5-hydroxyindoles. researchgate.net |

| Palladium-Catalyzed C-H Alkylation | Indole, Methyl Halide, Pd Catalyst, Norbornene | C2 | Direct functionalization, mild conditions. organic-chemistry.org |

This table compares common methods for introducing the 2-methyl substituent onto the indole ring.

The Nenitzescu indole synthesis is particularly relevant as it directly produces 5-hydroxyindoles. The reaction of a benzoquinone with an enamine, such as ethyl 3-aminocrotonate, yields a 5-hydroxy-2-methylindole derivative directly, making it a highly efficient route to the necessary precursor. researchgate.net Manufacturing-scale synthesis of 5-hydroxy-2-methyl-1H-indole has been successfully achieved using this method. researchgate.net

Development of Atom-Economical and Sustainable Synthetic Routes

Modern synthetic chemistry places a strong emphasis on the development of green and sustainable processes. nih.gov This involves maximizing atom economy, minimizing waste, and using less hazardous reagents and solvents. nih.govacs.org

For the synthesis of this compound, several principles of green chemistry can be applied. The classical multi-step syntheses often involve protecting groups and generate significant waste. nih.gov More sustainable approaches focus on catalytic and one-pot procedures.

The development of catalytic C-H activation and functionalization reactions is a significant step towards more atom-economical syntheses. organic-chemistry.org As mentioned, palladium-catalyzed C2-alkylation of indoles avoids the need to pre-functionalize the starting materials. organic-chemistry.org Similarly, exploring catalytic conditions for the etherification step that avoid stoichiometric bases and harsh solvents would improve the environmental footprint of the synthesis.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials, represent an ideal strategy for atom economy. researchgate.net Designing an MCR that could assemble the this compound scaffold from simple precursors would be a significant advancement in its sustainable production. Research into lignin (B12514952) valorization has also shown promise in creating indole structures from renewable resources, offering a more sustainable pathway compared to fossil-fuel-based starting materials. rsc.org

Chemical Reactivity and Mechanistic Pathways of 5 Allyloxy 2 Methyl 1h Indole

Intramolecular Rearrangement Reactions

Intramolecular rearrangements of allyloxyindoles are powerful synthetic tools for carbon-carbon bond formation and the generation of structural complexity. The nsf.govnsf.gov-sigmatropic rearrangement, particularly the Claisen rearrangement, is a prominent reaction pathway.

Detailed Mechanistic Analysis of Claisen Rearrangement in Allyloxyindoles

The Claisen rearrangement is a pericyclic reaction involving the concerted movement of six electrons through a cyclic transition state. masterorganicchemistry.comwikipedia.org In the context of allyloxyindoles, this typically involves the migration of the allyl group from the oxygen atom to a carbon atom of the indole (B1671886) ring. masterorganicchemistry.comwikipedia.org While the specific compound 5-(allyloxy)-2-methyl-1H-indole is not extensively detailed in the reviewed literature, the general principles can be inferred from studies on analogous 2-allyloxyindoles and other substituted allyloxyindoles. nsf.govmdpi.comrsc.org

The rearrangement of an allyl aryl ether, such as an allyloxyindole, proceeds through a nsf.govnsf.gov-sigmatropic shift to form an intermediate, which then tautomerizes to the more stable aromatic product. organic-chemistry.org The reaction is typically thermally initiated but can also be catalyzed by Lewis acids. wikipedia.org

The use of transition metal catalysts can significantly influence the Claisen rearrangement of allyloxyindoles, often enabling the reaction to proceed under milder conditions and with high enantioselectivity. nih.govnih.gov

Copper(II) Catalysis: Copper(II) complexes, particularly with BOX (bisoxazoline) ligands, have been identified as effective catalysts for the enantioselective Claisen rearrangement of allyloxyindoles. nih.govnih.gov These catalysts function as Lewis acids, coordinating to the substrate to facilitate the rearrangement. A notable application is in the synthesis of oxindoles bearing allyl-substituted quaternary centers from allyloxy-substituted indoles. nih.govnih.gov A domino process combining a copper-catalyzed C-O coupling with a subsequent Claisen rearrangement has also been developed, allowing for the one-pot synthesis of complex products with adjacent quaternary stereocenters. organic-chemistry.org

Palladium(II) Catalysis: Palladium(II) complexes, especially with chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and PHOX (phosphinooxazoline), are also superior catalysts for these rearrangements. nih.govnih.gov Computational and experimental studies on 2-allyloxyindoles have shown that palladium(II) salts can catalyze the asymmetric nsf.govnsf.gov-sigmatropic rearrangement with high yields and enantioselectivities. nsf.gov The mechanism is believed to involve Lewis acid-type coordination of the palladium(II) catalyst to the substrate. nsf.gov A deuterium (B1214612) labeling experiment confirmed the [3,3'] rearrangement pathway and ruled out a π-allyl cation pathway for a palladium-catalyzed reaction. nih.gov

The table below summarizes the influence of these catalytic systems on the Claisen rearrangement of allyloxyindoles.

| Catalyst System | Ligand Type | Typical Substrate | Key Outcomes |

| Copper(II) | BOX | Allyloxyindoles | Enantioselective formation of oxindoles with quaternary centers. nih.govnih.gov |

| Palladium(II) | BINAP, PHOX | 2-Allyloxyindoles, 3-ester-2-allyloxyindoles | High yields and enantioselectivities in asymmetric rearrangements. nsf.govnih.gov |

The Claisen rearrangement is known for its high degree of stereospecificity, proceeding through a highly ordered, chair-like transition state. masterorganicchemistry.comorganic-chemistry.org This allows for the transfer of stereochemical information from the starting material to the product with high fidelity. masterorganicchemistry.com

Regioselectivity: In the case of aryl allyl ethers, the rearrangement typically occurs at the ortho-position. If both ortho-positions are blocked, the reaction can proceed to the para-position, often through a subsequent Cope rearrangement of the initially formed ortho-intermediate. organic-chemistry.org For 5-allyloxyindoles, the rearrangement would be expected to occur at the C4 or C6 position of the indole ring. The presence of substituents on the indole ring, such as the 2-methyl group in this compound, can influence the regiochemical outcome.

Stereoselectivity: When chiral, enantiomerically enriched starting materials are used, the Claisen rearrangement can produce products with high optical purity. organic-chemistry.org The use of chiral catalysts, such as the Copper(II)-BOX and Palladium(II)-BINAP systems, allows for asymmetric induction, leading to the formation of enantioenriched products from achiral precursors. nih.govnih.gov For instance, the palladium-catalyzed Meerwein-Eschenmoser Claisen rearrangement has been shown to generate oxindole (B195798) products with an allyl-substituted quaternary stereocenter in high enantiomeric excess. nih.gov

Investigations of Other Sigmatropic Rearrangements

While the nsf.govnsf.gov-sigmatropic Claisen rearrangement is the most prominent, other sigmatropic rearrangements are theoretically possible in allyloxyindole systems. wikipedia.org These include nsf.govnih.gov and nsf.govnih.gov-sigmatropic shifts.

In some cases of para-Claisen rearrangements, a concerted nsf.govnih.gov-sigmatropic rearrangement has been proposed as a possible mechanism, although more detailed studies are needed to confirm this pathway over other potential mechanisms. acs.org The broader class of sigmatropic rearrangements is extensive, encompassing shifts like the Cope, Carroll, and Fischer indole synthesis, all of which involve the reorganization of σ and π bonds within a molecule. wikipedia.org The application of these other sigmatropic pathways to this compound specifically is not well-documented, but the general reactivity principles of pericyclic reactions suggest they could be induced under appropriate thermal or catalytic conditions. numberanalytics.com

Cyclization Reactions Involving the Allyloxy Functionality

The allyloxy group in this compound can participate in cyclization reactions, often in tandem with other processes, to form fused heterocyclic systems. These reactions are of significant interest for the synthesis of complex, biologically active molecules.

Tandem Cyclization Processes Leading to Fused Heterocycles

A notable example of a tandem process is the synthesis of furo[2,3-b]indolines from N-alkenyloxyindoles. nsf.govresearchgate.net This process involves a spontaneous nsf.govnsf.gov-sigmatropic rearrangement followed by a cyclization step. nsf.govresearchgate.net Although this specific example involves an N-alkenyloxyindole rather than a C5-allyloxyindole, it demonstrates the potential for the allyloxy group to be a key component in the formation of fused ring systems.

In a related context, the synthesis of various pyranoindole congeners, such as pyrano[2,3-f]indoles, often starts from hydroxyindoles, which are precursors to the corresponding allyloxyindoles. mdpi.comresearchgate.net These syntheses highlight the utility of the indole and a tethered oxygen functionality in constructing fused pyran rings. The formation of furano[2,3-g]indoles has also been achieved through the alkylation of a hydroxyindole followed by cyclization, a process that shares mechanistic features with potential cyclizations of allyloxyindoles. researchgate.net Such tandem reactions, often catalyzed by transition metals, are efficient methods for building molecular complexity in a single synthetic operation without the need to isolate intermediates. youtube.com The furo[2,3-b]indoline and related furo[3,2-b]indole and pyrano[2,3-b]indole ring systems are important structural motifs in natural products and pharmaceutical compounds. researchgate.netnih.govnih.gov

Radical-Mediated Cyclization Pathways

Radical-mediated cyclizations of this compound and related structures provide a powerful method for the synthesis of highly substituted indolines and 2,3-dihydrobenzofurans. rsc.org These reactions often proceed through a cascade of events, initiated by the generation of a radical species.

One common approach involves the use of a radical initiator to generate a silyl (B83357) radical, which then abstracts a halogen atom from an appropriately substituted indole precursor to form an aryl radical. This aryl radical can then undergo an intramolecular cyclization onto the pendant allyl group. The regioselectivity of this cyclization is a key aspect, with the 5-exo-trig pathway generally being favored, leading to the formation of a five-membered ring. This is followed by a hydrogen abstraction step to yield the final cyclized product. rsc.org

The efficiency and outcome of these radical cyclizations can be influenced by various factors, including the nature of the substituents on the indole ring and the alkene, as well as the reaction conditions. For instance, visible-light-induced photochemical methods have been developed that avoid the need for transition metals and photocatalysts. rsc.org Electron paramagnetic resonance (EPR) spectroscopy has been employed to detect and characterize the radical intermediates involved in these pathways, providing valuable mechanistic insights. rsc.org

Formation of Novel Polycyclic Systems

The strategic placement of reactive functional groups on the this compound framework allows for the construction of novel polycyclic systems through cascade reactions. These transformations can involve a sequence of radical and/or polar cyclizations to build complex, multi-ring structures in a single synthetic operation.

For example, an oxidative cascade reaction can be initiated from a suitably functionalized indole derivative. This process may involve an initial intramolecular radical addition to the allyl group, followed by a second radical cyclization onto another radical acceptor, such as a phenyl group, to construct a benzo[f]isoindole core. mdpi.comsemanticscholar.org The use of mild oxidants like iron(III) chloride is crucial for promoting the second cyclization step, which may not proceed via a traditional Friedel-Crafts pathway. mdpi.comsemanticscholar.org The stereoselectivity of these cyclizations is a critical consideration, often influenced by the reaction conditions and the nature of the substituents. mdpi.com

Reactivity of the Indole Nucleus

The indole nucleus is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The presence of the nitrogen lone pair significantly influences the regioselectivity of these reactions.

Electrophilic Substitution at the C-3 Position

The C-3 position of the indole ring is the most nucleophilic and, therefore, the primary site for electrophilic attack. quora.com This is due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate through resonance, which delocalizes the positive charge more effectively than attack at other positions. quora.com When the C-3 position is already substituted, as in this compound, electrophilic addition still initially occurs at C-3, followed by a rearrangement to the C-2 position. quimicaorganica.org

A variety of electrophiles can be used to functionalize the C-3 position, including aldehydes, ketones, and activated alcohols. beilstein-journals.orgnih.gov The development of methods for the synthesis of unsymmetrical diindolylmethanes often involves the reaction of an indole with an indol-3-ylmethanol derivative, which acts as the electrophile. beilstein-journals.orgnih.gov Catalysts, such as Lewis or Brønsted acids, are typically employed to facilitate these reactions. nih.gov

Functionalization of the N-1 Position

The nitrogen atom of the indole ring, while contributing to the aromaticity of the system, can also be functionalized. N-functionalization is often achieved by deprotonation with a suitable base to form the indolide anion, which then acts as a nucleophile. A variety of electrophiles can be introduced at the N-1 position, including alkyl halides and sulfonyl chlorides. For instance, the reaction with 4-methylbenzenesulfonyl chloride in the presence of a base leads to the corresponding N-tosylated indole. researchgate.net This functionalization can be important for modifying the electronic properties of the indole ring and for directing subsequent reactions.

Chemical Transformations at the 2-Methyl Group

The methyl group at the C-2 position of the indole ring is also a site for chemical modification. While not as reactive as the C-3 position towards electrophiles, it can undergo various transformations. For instance, the synthesis of 2-methyl-1H-indole-3-carboxylate derivatives can be achieved through palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines. mdpi.com The 2-methyl group can also be involved in cyclization reactions, such as the synthesis of 1H-benzo[f]isoindole derivatives where an α-methylation step is part of the synthetic sequence. mdpi.comsemanticscholar.org

Computational Chemistry and Theoretical Modeling of Reaction Mechanisms

Computational chemistry has become an indispensable tool for elucidating the intricate details of reaction mechanisms involving indole derivatives. nih.gov Density Functional Theory (DFT) and other theoretical methods can be used to model transition states, calculate activation energies, and predict the regio- and stereoselectivity of reactions.

In the context of radical cyclizations, computational studies can help to understand the preference for the 5-exo-trig pathway over other possible cyclization modes. rsc.org For electrophilic substitution reactions, theoretical calculations can rationalize the observed regioselectivity by comparing the stabilities of the intermediates formed upon attack at different positions of the indole nucleus. quora.com Furthermore, computational modeling can aid in the rational design of new catalysts and synthetic strategies by providing a deeper understanding of the underlying reaction pathways. nih.gov

Table 1: Summary of Chemical Reactivity of this compound

| Reactive Site | Type of Reaction | Key Features | Products |

| Allyloxy Group | Radical-Mediated Cyclization | 5-exo-trig cyclization favored; can be initiated by light | Substituted indolines, 2,3-dihydrobenzofurans |

| Indole Nucleus (C-3) | Electrophilic Substitution | Most nucleophilic position; can undergo rearrangement if C-3 is substituted | C-3 functionalized indoles, diindolylmethanes |

| Indole Nucleus (N-1) | N-Functionalization | Requires deprotonation; modifies electronic properties | N-alkylated, N-sulfonylated indoles |

| 2-Methyl Group | Various Transformations | Can be involved in cyclization and coupling reactions | Functionalized indole-3-carboxylates, polycyclic systems |

Biological Activity Investigations and Molecular Mechanisms of 5 Allyloxy 2 Methyl 1h Indole Derivatives

Structure-Activity Relationship (SAR) Studies in Indole (B1671886) Scaffold Optimization

The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have been the subject of extensive structure-activity relationship (SAR) studies to optimize their therapeutic potential. nih.gov SAR investigations focus on how chemical modifications to the core indole structure influence biological activity.

For instance, in the development of novel inhibitors for myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein, researchers discovered that modifications to the indole core, a hydrophobic tail, and an acidic chain were crucial for enhancing inhibitory activity. nih.gov Specifically, the introduction of different substituents at various positions of the indole ring can significantly impact the compound's binding affinity and efficacy. nih.gov

In the context of anti-inflammatory agents, studies on indole derivatives have revealed that the nature and position of substituents play a critical role. For example, in a series of 4-indolyl-2-arylaminopyrimidine derivatives, the presence of an amino group on the 5-position of the phenyl ring was found to be vital for anti-inflammatory activity. nih.gov Replacing this amino group with a nitro group led to a reduction in activity, suggesting that the amino group is an important pharmacophore. nih.gov

Furthermore, research on other indole-based compounds has shown that the introduction of electron-withdrawing groups can enhance anti-inflammatory effects. nih.gov Molecular hybridization, a technique that combines the indole ring with other pharmacologically active moieties like imidazole[2,1-b]thiazole, has also been explored to create potent anti-inflammatory agents. nih.govrsc.org

The table below summarizes key SAR findings for various indole derivatives:

| Indole Derivative Series | Key SAR Findings | Target/Activity | Reference |

| N-substituted indole derivatives | Modifications of the indole core, hydrophobic tail, and acidic chain are crucial for activity. | Mcl-1 Inhibition | nih.gov |

| 4-indolyl-2-arylaminopyrimidine derivatives | An amino group at the 5-position of the phenyl ring is a key pharmacophore for activity. | Anti-inflammatory | nih.gov |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | Introduction of electron-withdrawing groups at the amino position enhances activity. | Anti-inflammatory | nih.gov |

| Indolin-5-yl-cyclopropanamine derivatives | Incorporation of a privileged indoline (B122111) scaffold leads to potent and selective inhibitors. | LSD1 Inhibition | nih.gov |

In Vitro and In Silico Screening Methodologies

The identification and optimization of biologically active 5-(allyloxy)-2-methyl-1H-indole derivatives heavily rely on a combination of in vitro and in silico screening methodologies. These approaches allow for the high-throughput evaluation of large compound libraries and provide insights into their potential mechanisms of action.

In Vitro Screening: This involves testing the compounds directly on biological targets in a controlled laboratory setting. Common in vitro assays include:

Enzyme-linked immunosorbent assay (ELISA): Used to quantify the inhibition of pro-inflammatory cytokines like IL-6 and IL-8 in cell lines such as lipopolysaccharide (LPS)-induced human bronchial epithelial (HBE) cells. nih.gov

Cell Viability Assays (e.g., MTT assay): To determine the cytotoxic effects of the compounds on cell lines like RAW 264.7 macrophages. chemrxiv.org

Nitric Oxide (NO) Inhibition Assays: To measure the reduction of NO production in LPS-stimulated macrophages, a key indicator of anti-inflammatory potential. chemrxiv.org

Antioxidant Assays (e.g., DPPH and ABTS radical scavenging): To evaluate the capacity of the derivatives to neutralize free radicals. mdpi.com

In Silico Screening: Computational methods are employed to predict the biological activity and pharmacokinetic properties of compounds before their synthesis and in vitro testing. These include:

Molecular Docking: This technique predicts the preferred binding orientation of a ligand to a target protein, providing insights into the binding affinity and interactions. nih.govnih.gov Docking studies have been used to explore the binding of indole derivatives to the active sites of enzymes like tyrosinase and cyclooxygenase-2 (COX-2). nih.govnih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: In silico models are used to forecast the drug-like properties of the synthesized compounds, helping to identify candidates with favorable pharmacokinetic profiles. nih.govnih.gov

PASS (Prediction of Activity Spectra for Substances) Online Software: This tool predicts a wide range of biological activities for a given chemical structure, such as enzyme inhibition and antiviral properties. nih.gov

Molecular Interactions with Biological Targets

Understanding the molecular interactions between this compound derivatives and their biological targets is fundamental to elucidating their mechanism of action and for rational drug design.

Enzyme Modulation and Inhibition Mechanisms

Indole derivatives have been shown to modulate the activity of various enzymes implicated in disease processes. For instance, certain indole derivatives act as competitive inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov Molecular docking studies have revealed that these inhibitors can bind to the active site of tyrosinase, preventing the substrate from binding. nih.gov

In the context of inflammation, indole derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins. nih.gov Some derivatives exhibit dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX), which could offer a broader anti-inflammatory effect with a potentially improved safety profile. researchgate.net The mechanism often involves the compound fitting into the active site of the enzyme and forming specific interactions, such as hydrogen bonds and hydrophobic interactions, with key amino acid residues. nih.gov

Receptor Binding Profiling and Ligand-Target Characterization

Beyond enzyme inhibition, indole derivatives can also exert their effects by binding to specific receptors. For example, novel indole-3-carboxamides have been identified as potent agonists of the cannabinoid CB1 receptor, which has implications for their potential use as analgesics. rsc.org The binding profile of these compounds is characterized by their affinity (Ki value) for the receptor, which is determined through radioligand binding assays. rsc.org

Molecular modeling and docking simulations are also instrumental in understanding ligand-receptor interactions. These studies can predict how a compound binds within the receptor's binding pocket and identify the key interactions that contribute to its affinity and efficacy. nih.gov For Mcl-1 inhibitors, molecular modeling indicated that the N-substituted indole scaffold binds to the P2 and R263 hot-spots of the Mcl-1 protein. nih.gov

Mechanistic Basis of Investigated Biological Responses

Anti-inflammatory Activity Investigations

The anti-inflammatory properties of this compound derivatives are a major focus of current research. The underlying mechanisms are often multifaceted and involve the modulation of key inflammatory pathways.

A primary mechanism is the inhibition of pro-inflammatory cytokine production. Studies have shown that certain indole derivatives can significantly reduce the release of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages. chemrxiv.org This is often accompanied by an upregulation of the anti-inflammatory cytokine IL-10. chemrxiv.org

Furthermore, these compounds can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory cascade. chemrxiv.org The reduction in iNOS and COX-2 protein expression leads to decreased production of nitric oxide (NO) and prostaglandins, respectively, which are potent inflammatory mediators. chemrxiv.org

The anti-inflammatory effects of some indole derivatives are also linked to their antioxidant properties. They can inhibit the production of reactive oxygen species (ROS), which are known to contribute to inflammation and tissue damage. chemrxiv.orgmdpi.com By scavenging free radicals, these compounds can help to mitigate oxidative stress associated with inflammation.

The table below details the anti-inflammatory activity of select indole derivatives:

| Compound/Derivative | Cell Line | Key Findings | Reference |

| Indole derivatives of ursolic acid | RAW 264.7 macrophages | Significantly reduced LPS-induced upregulation of TNF-α, IL-6, and IL-1β; upregulated IL-10; reduced iNOS and COX-2 expression. | chemrxiv.org |

| 4-indolyl-2-arylaminopyrimidine derivatives | LPS-induced HBE cells | Showed better anti-inflammatory activity than indomethacin; inhibited IL-6 and IL-8 release. | nih.gov |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | RAW 264.7 cells | Effectively inhibited LPS-induced production of NO, IL-6, and TNF-α. | nih.govrsc.org |

| N-methylsulfonyl-indole derivatives | RAW 264.7 macrophages | Inhibited TNF-α production. | nih.gov |

Research into Anticancer Mechanisms

The indole nucleus is a significant scaffold in the development of anticancer agents, with many derivatives demonstrating potent activity against various cancer cell lines. nih.govresearchgate.net The versatility of the indole ring allows for structural modifications that can lead to compounds targeting key biological pathways involved in cancer progression. nih.goveurekaselect.com Research has shown that indole derivatives can exert their anticancer effects through multiple mechanisms, including the inhibition of tubulin polymerization, protein kinases, and histone deacetylases (HDACs). nih.gov

Derivatives of this compound, in particular, have been the subject of investigations aimed at elucidating their anticancer potential. While direct studies on this specific compound are limited in publicly available literature, research on analogous indole structures provides valuable insights into potential mechanisms of action. For instance, indole-acrylamide derivatives have been synthesized and evaluated as tubulin-targeting agents. nih.gov Similarly, indole-chalcone derivatives have been developed as dual-targeted agents that inhibit both tubulin polymerization and thioredoxin reductase (TrxR). nih.gov

The anticancer activity of indole derivatives is often linked to their ability to induce apoptosis and regulate cell cycle progression. eurekaselect.com Some indole-based compounds have shown the ability to modulate the activity of crucial proteins like p53, a key tumor suppressor. nih.gov Furthermore, the inhibition of signaling pathways such as the NFkB/PI3/Akt/mTOR pathway is another mechanism through which indole derivatives can exhibit their anticancer effects. eurekaselect.com The structural features of this compound, with its allyloxy group at the 5-position and methyl group at the 2-position, could influence its binding affinity and selectivity for various biological targets, making it a candidate for further investigation in cancer research.

Table 1: Anticancer Mechanisms of Indole Derivatives

| Mechanism of Action | Target | Reference |

|---|---|---|

| Tubulin Polymerization Inhibition | Tubulin | nih.gov |

| Protein Kinase Inhibition | EGFR, CDK-2 | nih.gov |

| Histone Deacetylase (HDAC) Inhibition | HDACs | nih.gov |

| Thioredoxin Reductase (TrxR) Inhibition | TrxR | nih.gov |

| Apoptosis Induction | Various | eurekaselect.com |

| p53 Modulation | p53 | nih.gov |

| Signaling Pathway Inhibition | NFkB/PI3/Akt/mTOR | eurekaselect.com |

Antimicrobial and Antiviral Activity Research

Indole derivatives are recognized for their broad-spectrum antimicrobial and antiviral activities. mdpi.comnih.gov The structural diversity of these compounds allows for the development of agents effective against various pathogens, including drug-resistant strains. nih.govnih.gov

In the realm of antibacterial research, indole derivatives have shown promise against both Gram-positive and Gram-negative bacteria. nih.gov For example, certain bis-indole derivatives have demonstrated significant antibacterial activity. ijsrset.com The mechanism of action for some indole-based antibacterial agents involves the inhibition of essential bacterial enzymes. For instance, molecular docking studies have suggested that some derivatives may inhibit E. coli MurB, an enzyme involved in peptidoglycan biosynthesis. nih.gov The position and nature of substituents on the indole ring can significantly influence the antibacterial potency. Studies on substituted indoles have shown that specific substitutions at the 5- and 6-positions can impact the activity against strains like MRSA. nih.gov

With respect to antifungal activity, indole derivatives have been effective against various fungal species, including Candida albicans and Aspergillus niger. nih.govnih.gov Some indole-linked triazole derivatives have exhibited excellent antifungal activities with low minimum inhibitory concentration (MIC) values. nih.gov The proposed mechanism for some of these compounds involves the inhibition of fungal enzymes like 14α-lanosterol demethylase (CYP51), which is crucial for ergosterol (B1671047) biosynthesis. nih.gov

Table 2: Antimicrobial and Antiviral Activity of Indole Derivatives

| Activity | Pathogen(s) | Potential Mechanism of Action | Reference |

|---|---|---|---|

| Antibacterial | E. coli, S. aureus, MRSA | Inhibition of MurB | nih.govnih.gov |

| Antifungal | C. albicans, A. niger | Inhibition of 14α-lanosterol demethylase | nih.govnih.gov |

| Antiviral | Influenza A/B, HSV-1, Cox B3 | Not fully elucidated | nih.gov |

Antidiabetic and Antioxidant Activity Studies

Indole and its derivatives have emerged as a promising class of compounds in the search for new antidiabetic agents. nih.govsci-hub.se Their diverse structures and biological activities make them attractive candidates for targeting various pathways involved in diabetes mellitus. nih.gov

Several indole alkaloids and their synthetic derivatives have been investigated for their potential to lower blood glucose levels. sci-hub.se The mechanisms underlying their antidiabetic effects are varied. Some indole derivatives act as α-glucosidase inhibitors, which delay carbohydrate digestion and absorption. sci-hub.senih.gov For instance, indole-3-carboxaldehyde, isolated from sweet potato leaves, has been found to possess α-glucosidase inhibitory activity. sci-hub.se Other indole compounds have been designed as aldose reductase inhibitors, which can help in preventing diabetic complications. sci-hub.se

Furthermore, some indole derivatives exhibit insulin-sensitizing and glucose-lowering effects. sci-hub.se For example, 1-(4-chlorobenzene)-5-hydroxy-2-methyl-3-indoleacetic acid has shown potential in this regard. sci-hub.se The structural features of these molecules play a crucial role in their activity. While specific studies on the antidiabetic properties of this compound are not extensively documented, the known activities of related indole structures suggest that it could be a valuable scaffold for designing new antidiabetic agents.

In addition to their antidiabetic potential, some indole derivatives also exhibit antioxidant activity. sci-hub.se The ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, has been reported for certain indole compounds. sci-hub.se This antioxidant property can be beneficial in the context of diabetes, where oxidative stress is a known contributing factor to the development of complications. The allyloxy group in this compound might contribute to its antioxidant potential, a hypothesis that warrants further investigation.

Table 3: Antidiabetic and Antioxidant Activities of Indole Derivatives

| Activity | Mechanism/Target | Reference |

|---|---|---|

| Antidiabetic | α-Glucosidase inhibition | sci-hub.senih.gov |

| Antidiabetic | Aldose reductase inhibition | sci-hub.se |

| Antidiabetic | Insulin-sensitizing effects | sci-hub.se |

| Antioxidant | DPPH radical scavenging | sci-hub.se |

Neuropharmacological Activity Investigations

The indole scaffold is a key structural motif in many neuroactive compounds, including neurotransmitters like serotonin. mdpi.com This has spurred significant research into the neuropharmacological potential of various indole derivatives. nih.govmdpi.com

While direct investigations into the neuropharmacological activities of this compound are not widely reported, the broader class of indole derivatives has been shown to interact with various targets in the central nervous system (CNS). For example, certain indole derivatives have been studied as ligands for γ-aminobutyric acid type A (GABAA) receptors, which are major inhibitory neurotransmitter receptors in the brain. mdpi.com

Furthermore, indole derivatives have been explored for their potential in treating neurodegenerative disorders. nih.gov The ability of these compounds to modulate multiple biological pathways is seen as a valuable strategy for complex diseases affecting the CNS. nih.gov Although specific studies are needed to determine the neuropharmacological profile of this compound, its structural similarity to known neuroactive indoles suggests that it could possess interesting CNS activities. Further research could explore its interaction with various receptors and its potential effects on neuronal function.

Advanced Methodologies for Target Identification and Validation

The identification and validation of molecular targets are critical steps in the drug discovery process. nih.govtechnologynetworks.com For novel compounds like derivatives of this compound, a combination of traditional and advanced methodologies is employed to elucidate their mechanism of action.

Target identification can be approached through two main strategies: target-based discovery and phenotypic screening. youtube.com In target-based approaches, a specific molecular target believed to be involved in a disease is selected, and compounds are screened for their ability to modulate its activity. youtube.com Conversely, phenotypic screening involves testing compounds in cell-based or whole-organism models to identify those that produce a desired phenotypic change, with subsequent efforts to identify the molecular target. youtube.com

Several advanced techniques are utilized for target deconvolution after a phenotypic screen. Chemical proteomics methods, such as affinity pulldown and photoaffinity labeling, use a modified version of the ligand to "fish out" its protein target. drughunter.com Label-free methods, including thermal stability profiling (e.g., CETSA) and proteolytic stability profiling, assess changes in protein stability upon ligand binding. drughunter.com Indirect methods like genetic resistance screening and chemogenomic profiling can also provide clues about the target pathway. drughunter.com

Once a potential target is identified, target validation is essential to confirm its functional role in the disease phenotype. technologynetworks.com This involves demonstrating that modulating the target leads to a therapeutic effect. youtube.com Techniques for target validation include genetic approaches like gene knockout or knockdown (e.g., using siRNA) to mimic the effect of a drug. technologynetworks.com Chemical validation involves using tool compounds with known selectivity for the target to probe its function in relevant biological systems. nih.gov Ultimately, the most definitive validation comes from the efficacy and safety of a drug in clinical trials. technologynetworks.com

For indole derivatives, computational methods such as quantitative structure-activity relationship (QSAR) modeling and structure-based drug design (SBDD) are also valuable tools. nih.gov These in silico approaches can help in predicting potential targets and guiding the design of more potent and selective analogs. nih.gov The integration of these advanced methodologies will be crucial in uncovering the full therapeutic potential of compounds like this compound.

Advanced Research Perspectives and Future Directions for 5 Allyloxy 2 Methyl 1h Indole

Innovation in Green Chemistry and Sustainable Synthesis

The future of chemical synthesis lies in the development of environmentally benign and efficient methodologies. For 5-(Allyloxy)-2-methyl-1H-indole, a key research direction will be the adoption of green chemistry principles to replace traditional, often harsh, synthesis methods. researchgate.net

Recent advancements in the synthesis of indole (B1671886) derivatives have focused on microwave-assisted reactions, the use of ionic liquids, and catalyst-free multicomponent reactions in green solvents like water and ethanol. researchgate.nettandfonline.comacs.orgijiset.com Microwave-assisted synthesis, for instance, offers rapid, efficient, and environmentally friendly routes to various indole structures. tandfonline.com Another promising approach is the development of one-pot, multicomponent reactions which enhance atom economy and reduce waste by minimizing intermediate separation steps. acs.orgrsc.org For a molecule like this compound, future research could focus on a sustainable, two-step, one-pot synthesis from readily available anilines and other simple precursors, avoiding the use of metal catalysts and harsh conditions. rsc.orgrsc.org

Table 1: Comparison of Conventional vs. Green Synthesis Strategies for Indole Derivatives

| Feature | Conventional Synthesis (e.g., Fischer Indole Synthesis) | Green/Sustainable Synthesis |

| Energy Source | Often requires high temperatures and prolonged heating. | Microwave irradiation, ultrasound, or ambient temperature reactions. researchgate.nettandfonline.com |

| Solvents | Often uses volatile and hazardous organic solvents. | Water, ethanol, or solvent-free conditions. researchgate.netijiset.com |

| Catalysts | May use heavy metal or non-reusable catalysts. | Reusable catalysts, ionic liquids, or catalyst-free systems. ijiset.comopenmedicinalchemistryjournal.com |

| Reaction Time | Can be lengthy, spanning several hours to days. | Significantly shorter reaction times, often in minutes. tandfonline.com |

| Byproducts | Can generate significant amounts of toxic waste. | High atom economy with minimal waste generation. acs.org |

| Overall Efficiency | Often involves multiple steps with purification at each stage. | One-pot synthesis and multicomponent reactions improve efficiency. rsc.org |

Development of Novel Derivatization Strategies for Enhanced Bioactivity

The functional groups of this compound provide fertile ground for derivatization to enhance its biological activity. The indole nucleus itself is a versatile scaffold for creating compounds with a wide range of pharmacological effects, including anticancer, antiviral, and anti-inflammatory properties. ijpsr.comopenmedicinalchemistryjournal.combenthamscience.com

The allyloxy group at the C5-position is particularly ripe for modification. Its double bond can undergo a variety of chemical transformations, allowing for the introduction of new functional groups. The nitrogen of the indole ring and the C3 position are also common sites for electrophilic substitution, providing further opportunities for structural diversification. nih.gov Recent strategies for the functionalization of the indole core include C-H activation, cross-coupling reactions, and various forms of catalysis (metal, organo-, photo-, and electro-catalysis). cofc.eduresearchgate.net Research into directing groups can enable site-selective functionalization at less reactive positions on the indole's benzene (B151609) ring, such as C4, C6, and C7. acs.org

Future work on this compound could explore these advanced synthetic methods to create libraries of novel compounds for high-throughput screening against various biological targets.

Elucidation of Complex Biological Pathways and Polypharmacology

Indole derivatives are known to interact with a multitude of biological targets, a phenomenon known as polypharmacology. acs.org This can be advantageous for treating complex diseases like cancer, where multiple pathways are dysregulated. nih.govresearchgate.net For example, various indole-based compounds act as inhibitors of protein kinases, tubulin polymerization, and other key cellular processes. nih.govmdpi.com

A significant future research direction for this compound and its derivatives will be to unravel their interactions with complex biological pathways. Techniques such as phosphoproteomics and acetylomics can provide a systematic view of how these compounds affect cellular signaling networks. acs.org Given the prevalence of indole alkaloids in nature with a wide array of biological activities, from anticancer to antidepressant effects, it is plausible that derivatives of this compound could exhibit interesting and therapeutically relevant polypharmacological profiles. nih.govnih.govnumberanalytics.com

Rational Design and Discovery of Related Bioactive Scaffolds

Rational drug design, which relies on an understanding of the three-dimensional structure of biological targets, is a powerful tool for discovering novel bioactive compounds. nih.govacs.org The indole scaffold serves as an excellent starting point for the design of new therapeutic agents. digitellinc.comnih.gov

Future research can leverage the structure of this compound to design new molecular scaffolds with tailored biological activities. For instance, by using it as a foundational structure, new classes of cannabinoid ligands or kinase inhibitors could be developed. acs.orggoogle.com Fragment-based drug discovery is another promising avenue, where small molecular fragments are optimized to bind to a target, and could be applied to design potent and selective inhibitors based on the this compound core. nih.gov

Integration of Cheminformatics and Machine Learning for Predictive Modeling

The fields of cheminformatics and artificial intelligence are revolutionizing drug discovery by enabling the rapid analysis of vast chemical datasets and the prediction of biological activity. frontiersin.org For a novel compound like this compound, these computational tools can accelerate the identification of its potential therapeutic applications. ijsrmt.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of indole derivatives with their biological activities, such as antifungal or anticancer effects. tandfonline.comnih.gov These models can then be used to predict the activity of new derivatives of this compound before they are synthesized, saving time and resources. jocpr.comjocpr.commdpi.com Machine learning algorithms, including deep neural networks, can be trained on existing data for indole compounds to predict bioactivity, toxicity, and pharmacokinetic properties, guiding the design of more effective and safer drug candidates. ijsrmt.comdigitellinc.com

Table 2: Application of Cheminformatics and Machine Learning in Indole Research

| Computational Approach | Application in Indole Research | Potential for this compound |

| QSAR Modeling | Predicting antifungal, anticancer, and anti-amyloidogenic activity of indole derivatives. tandfonline.commdpi.com | Predicting the potential bioactivities of novel derivatives. |

| Pharmacophore Modeling | Identifying essential structural features for binding to specific biological targets. nih.govmdpi.com | Designing new molecules with enhanced affinity and selectivity for a target. |

| Molecular Docking | Simulating the binding of indole compounds to the active sites of proteins. nih.gov | Elucidating potential biological targets and mechanisms of action. |

| Machine Learning | Predicting bioactivity, toxicity, and ADMET properties of large libraries of compounds. frontiersin.orgijsrmt.com | Prioritizing synthetic targets and reducing late-stage attrition in drug development. |

| Virtual Screening | Screening large chemical databases for compounds with similar structures or predicted activities. researchgate.net | Identifying existing compounds that may share similar biological profiles. |

Translational Research Outlook and Potential Impact on Chemical Sciences

The ultimate goal of chemical research is often the translation of fundamental discoveries into real-world applications. The indole nucleus is already a component of numerous approved drugs, highlighting the therapeutic potential of this class of compounds. ijpsr.combenthamscience.comnih.gov The unique structural features of this compound suggest that it and its derivatives could contribute to the development of new medicines and materials.

The journey from a novel molecule to a marketable product is long and complex, but the versatility of the indole scaffold provides a strong foundation for success. capes.gov.br Research into this compound could lead to new therapies for a range of diseases, from cancer to neurodegenerative disorders. researchgate.netgoogle.com Beyond medicine, the reactivity of the allyloxy group could be harnessed to create novel polymers and functional materials. The continued exploration of this and other novel indole derivatives will undoubtedly expand our understanding of chemical reactivity and biological interactions, further solidifying the importance of the indole scaffold in the chemical sciences. ijpsr.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(Allyloxy)-2-methyl-1H-indole, and what purification methods are typically employed?

- Methodological Answer : Synthesis often involves allylation of 2-methyl-1H-indole derivatives. A representative approach includes refluxing indole precursors with allylating agents (e.g., allyl bromide) in polar aprotic solvents like DMF or THF, catalyzed by bases such as K₂CO₃. Purification typically employs vacuum filtration followed by column chromatography using gradients of ethyl acetate/hexane . Alternative routes may utilize NH₄OAc-mediated condensation in nitromethane, as seen in analogous indole syntheses .

Q. What spectroscopic and crystallographic techniques are essential for confirming the structure of this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and allyloxy group integration .

- X-ray crystallography : For unambiguous structural elucidation. Programs like SHELXL refine crystal structures, leveraging intensity data to resolve bond lengths and angles .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What are the key physicochemical properties of this compound that influence its reactivity and stability?

- Methodological Answer : The compound’s molecular weight (177.22 g/mol) and solubility in organic solvents (e.g., DCM, ethyl acetate) dictate reaction solvent choices. The allyloxy group’s electron-donating nature enhances electrophilic substitution at the indole C3 position, while the methyl group at C2 sterically hinders certain reactions .

Advanced Research Questions

Q. How can researchers address challenges in achieving regioselectivity during the allylation of 2-methyl-1H-indole derivatives?

- Methodological Answer : Regioselectivity is influenced by:

- Catalytic systems : Transition metals (e.g., Pd) or Lewis acids (e.g., BF₃·Et₂O) can direct allylation to specific positions .

- Protecting groups : Temporary protection of reactive sites (e.g., N1 with Boc groups) ensures allylation occurs at C5 .

- Computational modeling : DFT calculations predict favorable transition states, guiding experimental design .

Q. When crystallographic data from X-ray diffraction and NMR analysis present conflicting structural information, how should researchers resolve these discrepancies?

- Methodological Answer :

Cross-validation : Compare NMR-derived coupling constants with crystallographic torsion angles to identify inconsistencies .

Software refinement : Adjust SHELXL parameters (e.g., hydrogen atom placement) or use ORTEP-3 to model dynamic disorder .

Complementary techniques : Employ IR spectroscopy or Raman microscopy to probe vibrational modes of disputed functional groups .

Q. What mechanistic insights guide the optimization of coupling reactions involving this compound in complex indole derivative synthesis?

- Methodological Answer :

- Click chemistry : CuI-catalyzed azide-alkyne cycloaddition (CuAAC) efficiently couples allyloxy-indoles with triazole moieties. Optimize reaction time (12–24 hrs) and solvent polarity (PEG-400/DMF mixtures) to enhance yields .

- Radical-mediated pathways : Thiol-ene reactions under continuous flow conditions improve regiocontrol and scalability for polymerizable derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.